molecular formula C20H17BrO6 B2706396 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 434310-89-1

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2706396
CAS No.: 434310-89-1
M. Wt: 433.254
InChI Key: CNVVUTFNFMWDSU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H19BrO5 This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a methoxyethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methoxyethyl ester group is attached through esterification reactions involving methoxyethanol and a suitable esterification agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of a benzofuran ring, bromobenzoyl group, and methoxyethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-methoxyethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVVUTFNFMWDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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